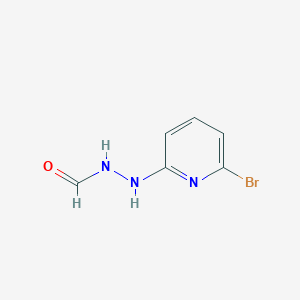

N'-(6-bromopyridin-2-yl)formic hydrazide

CAS No.: 1437312-09-8

Cat. No.: VC2724733

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1437312-09-8 |

|---|---|

| Molecular Formula | C6H6BrN3O |

| Molecular Weight | 216.04 g/mol |

| IUPAC Name | N-[(6-bromopyridin-2-yl)amino]formamide |

| Standard InChI | InChI=1S/C6H6BrN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10) |

| Standard InChI Key | GEDQLHNATGDFDT-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Br)NNC=O |

| Canonical SMILES | C1=CC(=NC(=C1)Br)NNC=O |

Introduction

Chemical Identity and Structure

N'-(6-bromopyridin-2-yl)formic hydrazide (CAS No. 1437312-09-8) is characterized by a molecular formula of C6H6BrN3O and a molecular weight of 216.04 g/mol . The compound's structure features a pyridine ring with a bromine atom at the 6-position and a hydrazide group attached at the 2-position, creating a molecule with multiple functional groups that contribute to its chemical behavior.

Structural Identifiers and Properties

The compound contains several key functional groups:

-

A pyridine ring (six-membered heterocyclic aromatic ring with nitrogen)

-

A bromine atom at the 6-position of the pyridine ring

-

A hydrazide group (-NH-NH-CHO) connected to the 2-position

Synthesis Methods

The synthesis of N'-(6-bromopyridin-2-yl)formic hydrazide can be achieved through several routes, primarily involving reactions between bromopyridine precursors and hydrazide derivatives.

General Hydrazide Formation Approach

A common synthetic approach follows the general procedure for hydrazide compounds, which involves the reaction of a hydrazine derivative with a carbonyl compound :

"A mixture of hydrazides or hydrazines and corresponding aldehydes in absolute ethanol are stirred at room temperature for 1-5 hr in the presence of two drops of hydrochloric acid as a catalyst. The end of the reaction is observed by TLC, and then neutralized by 10% aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water and dried and crystallized by ethanol."

From 2-Bromo-6-hydrazinylpyridine

This compound could be synthesized from 2-bromo-6-hydrazinylpyridine (C5H6BrN3, CAS: 26944-71-8) by reaction with formic acid or a formic acid derivative. The hydrazinylpyridine serves as a key precursor, with its terminal -NH2 group reacting with the carbonyl of formic acid to form the hydrazide bond.

Alternative Approaches

Based on similar synthetic pathways for hydrazide compounds, alternative synthesis routes might include:

-

Reaction of 6-bromopyridine-2-carboxylic acid with hydrazine hydrate to form a hydrazide, followed by formylation

-

Direct reaction of 2-bromopyridine with hydrazine derivatives under appropriate conditions

Physical and Chemical Properties

Physical Characteristics

Based on the chemical structure and similar compounds, N'-(6-bromopyridin-2-yl)formic hydrazide would be expected to be a crystalline solid at room temperature. The presence of the bromine atom contributes to its molecular weight and may influence its crystal packing properties.

Chemical Reactivity

The compound exhibits reactivity patterns associated with both hydrazine derivatives and bromopyridines:

| Functional Group | Potential Reactions |

|---|---|

| Hydrazide group (-NH-NH-CHO) | Condensation with carbonyls, acylation reactions, coordination with metals |

| Bromopyridine moiety | Nucleophilic aromatic substitutions, metal-catalyzed coupling reactions, metal-halogen exchange |

"This compound typically exhibits properties associated with both hydrazine derivatives and aldehydes, such as reactivity towards electrophiles and nucleophiles. The presence of the bromine atom can influence its reactivity, making it a potential candidate for various chemical reactions, including nucleophilic substitutions and condensation reactions."

Biological Activity and Medicinal Chemistry Applications

Structure-Activity Relationship Considerations

The bromopyridine moiety in N'-(6-bromopyridin-2-yl)formic hydrazide may contribute to its potential biological activity:

"The pyridine ring contributes to its aromaticity and may affect its solubility in organic solvents. This compound may also have applications in medicinal chemistry, particularly in the development of pharmaceuticals, due to the biological activity often associated with hydrazine derivatives."

Comparison With Similar Compounds

Relationship to Formylhydrazine

N'-(6-bromopyridin-2-yl)formic hydrazide can be viewed as a derivative of formylhydrazine (also known as formic acid hydrazide, CH4N2O), which is one of the simplest compounds in the hydrazide class .

While formylhydrazine has a simple structure, N'-(6-bromopyridin-2-yl)formic hydrazide incorporates the bromopyridine moiety, which significantly alters its physical properties, chemical reactivity, and potential biological activity.

Comparison With Other Hydrazide Derivatives

In the context of other hydrazide compounds used in research:

"Based on the interactions observed in two crystal structures of endothiapepsin (with and without a water molecule in the active site), a series of acylhydrazones were designed. Retrosynthetic analysis of the acylhydrazones resulted in five hydrazides and five aldehydes. [...] Seven of the eight acylhydrazones inhibit endothiapepsin with IC50 values between 13 and 365 μM, confirming the outcome of the 1H-STD-NMR experiments."

This demonstrates how hydrazide derivatives can be utilized in drug discovery and inhibitor design, suggesting potential applications for N'-(6-bromopyridin-2-yl)formic hydrazide in similar research contexts.

Analytical Characterization

The identification and characterization of N'-(6-bromopyridin-2-yl)formic hydrazide can be accomplished through various analytical techniques:

Spectroscopic Analysis

Based on related compounds, the following spectroscopic features would be expected:

-

Infrared Spectroscopy (IR): Characteristic absorption bands for:

-

N-H stretching (approximately 3200-3400 cm⁻¹)

-

C=O stretching (approximately 1650-1700 cm⁻¹)

-

C=N and C=C stretching from the pyridine ring (1400-1600 cm⁻¹)

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR would show signals for the pyridine hydrogens, the N-H protons, and the aldehyde proton

-

¹³C NMR would reveal the carbonyl carbon, the pyridine carbons, and the carbon attached to bromine

-

Similar hydrazide compounds show characteristic NMR patterns: "In the ¹H NMR spectrum of H₂L (Figure S1), the singlet peak at δ 9.07 ppm is due to azomethine (−CH═N) hydrogen. The hydrogen of phenolic O–H, amidic (═N–NH–C═O), and hydrazine (Py–NH–N═) appears at δ 11.70, 11.34, and 9.65 ppm, respectively."

Mass Spectrometry

Mass spectrometry would be expected to show the molecular ion peak at m/z 216 (corresponding to the molecular weight) along with characteristic fragmentation patterns including loss of bromine and cleavage of the hydrazide bond.

Current Research Status and Future Directions

Future Research Opportunities

Several promising directions for future research include:

-

Medicinal Chemistry: Systematic evaluation of biological activities, particularly antimicrobial and anticancer properties

-

Synthetic Applications: Exploration of its utility in the synthesis of heterocyclic compounds of pharmaceutical interest

-

Coordination Chemistry: Investigation of its potential as a ligand in metal complexes for catalysis or materials applications

-

Structure-Activity Relationship Studies: Development of derivatives with modified structures to enhance specific properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume